molecular formula C20H11ClN4O3 B15013176 (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]prop-2-enenitrile

Cat. No.: B15013176
M. Wt: 390.8 g/mol
InChI Key: RRDRNNAKPVQWBC-UKTHLTGXSA-N
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Description

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring, a chloronitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the chloronitrophenyl group and the furan ring. Common reagents used in these reactions include various chlorinating agents, nitrating agents, and furan derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that introduce different functional groups into the compound.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions. The choice of solvent, temperature, and reaction time are also critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation may yield nitro compounds, while reduction can produce amines

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Research has shown that derivatives of this compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities.

Industry

In the industrial sector, (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes, including polymerization and coating applications.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in inflammation may result in anti-inflammatory effects, while its binding to receptors on cancer cells may inhibit their growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound with broad applications in research and industry.

Properties

Molecular Formula

C20H11ClN4O3

Molecular Weight

390.8 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]prop-2-enenitrile

InChI

InChI=1S/C20H11ClN4O3/c21-15-7-5-12(10-18(15)25(26)27)19-8-6-14(28-19)9-13(11-22)20-23-16-3-1-2-4-17(16)24-20/h1-10H,(H,23,24)/b13-9+

InChI Key

RRDRNNAKPVQWBC-UKTHLTGXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])/C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C#N

Origin of Product

United States

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